Deacetyl ganoderic acid F

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

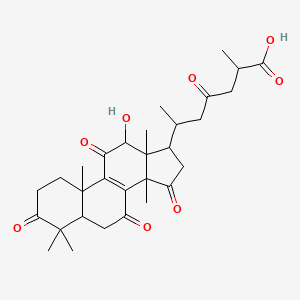

6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXGGTWKTCLFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deacetyl Ganoderic Acid F: A Technical Guide to its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioactivity of Deacetyl ganoderic acid F (DeGA F), a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document details its significant anti-inflammatory and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. While research into other potential bioactivities such as anti-tumor and hepatoprotective effects is ongoing for the broader class of ganoderic acids, this guide focuses on the well-documented effects of this compound.

Core Bioactivity: Anti-inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective activities in both in vitro and in vivo models. The primary mechanism of action identified is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative findings from bioactivity screening of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated BV-2 Microglia [1]

| Parameter | Treatment Group | Concentration (µg/mL) | Result | Fold Change vs. LPS Control |

| NO Production | Control | - | Undetectable | - |

| LPS (200 ng/mL) | - | Increased | - | |

| DeGA F + LPS | 2.5 | Inhibition | Significant Decrease | |

| DeGA F + LPS | 5 | Inhibition | Significant Decrease | |

| iNOS mRNA Expression | LPS (200 ng/mL) | - | ~8.2-fold increase | - |

| DeGA F + LPS | 2.5 | Decrease | ~3.6-fold | |

| DeGA F + LPS | 5 | Decrease | ~2.1-fold | |

| COX-2 mRNA Expression | LPS (200 ng/mL) | - | ~3.2-fold increase | - |

| DeGA F + LPS | 2.5 | Decrease | ~2.7-fold | |

| DeGA F + LPS | 5 | Decrease | ~2.3-fold | |

| TNF-α Secretion | DeGA F + LPS | 2.5 | Attenuated Increase | - |

| DeGA F + LPS | 5 | Attenuated Increase | - | |

| IL-6 Secretion | DeGA F + LPS | 2.5 | Attenuated Increase | - |

| DeGA F + LPS | 5 | Attenuated Increase | - | |

| TNF-α mRNA Levels | DeGA F + LPS | 2.5 and 5 | Suppressed Upregulation | - |

| IL-6 mRNA Levels | DeGA F + LPS | 2.5 and 5 | Suppressed Upregulation | - |

| IL-1β mRNA Levels | DeGA F + LPS | 2.5 and 5 | Suppressed Upregulation | - |

Table 2: In Vivo Anti-inflammatory Effects of this compound [1]

| Model Organism | Treatment | Parameter | Result |

| Zebrafish Embryos | LPS + DeGA F (10 µg/mL) | NO Production | Over 50% Inhibition |

| Mice | LPS + DeGA F | Serum TNF-α Levels | Suppressed |

| Mice | LPS + DeGA F | Serum IL-6 Levels | Suppressed |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes phosphorylated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DeGA F has been shown to decrease the phosphorylation of both IKK and IκB, thereby preventing the nuclear translocation of p65.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the work by Sheng et al. (2019).[1]

In Vitro Anti-inflammatory Activity Assessment

Cell Culture:

-

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (CCK-8):

-

Seed BV-2 cells in 96-well plates at a density of 1 × 10^5 cells/mL.

-

Pretreat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 200 ng/mL of lipopolysaccharide (LPS) for 24 hours.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent.

-

Incubate the mixture for 15 minutes at 37°C.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

-

Isolate total RNA from treated BV-2 cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for Protein Expression:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-IKK, phospho-IκB, p65, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Activity Assessment

Zebrafish Model:

-

Maintain zebrafish embryos in embryo medium.

-

Expose the embryos to LPS to induce inflammation.

-

Treat the embryos with this compound.

-

Measure NO production using a fluorescent probe like DAF-FM DA and quantify the fluorescence intensity.

Mouse Model:

-

Administer LPS intraperitoneally to C57BL/6 mice to induce systemic inflammation.

-

Treat the mice with this compound (e.g., via oral gavage or intraperitoneal injection).

-

Collect blood samples to measure serum levels of TNF-α and IL-6 using ELISA.

-

Perfuse the mice and collect brain tissue for immunohistochemistry (to assess microglia and astrocyte activation) and Western blot analysis (to measure the expression of inflammatory proteins).

References

A Technical Guide to Deacetyl Ganoderic Acid F: Properties, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl ganoderic acid F is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document provides a comprehensive overview of its chemical properties, molecular formula, and molecular weight. It also delves into its biological activities, with a particular focus on its anti-inflammatory effects. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a highly oxidized triterpenoid, which contributes to its bioactivity. It is typically supplied as a powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H40O8 | [2][3][4][5][6][7] |

| Molecular Weight | 528.63 g/mol | [2][3] |

| CAS Number | 100665-44-9 | [1][3][4] |

| Purity | ≥98% | [1][3] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Biological Activity: Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound. Studies have shown that it can inhibit inflammation induced by lipopolysaccharide (LPS) in neuronal cells. The primary mechanism of this action is through the inhibition of the NF-κB signaling pathway.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a representative protocol for evaluating the anti-inflammatory effects of this compound in a cell-based assay.

-

Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: To determine the non-toxic concentration of this compound, a CCK-8 assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours.

-

LPS Stimulation: Cells are pre-treated with a non-toxic concentration of this compound for 1 hour, followed by stimulation with 200 ng/mL of LPS for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay.

-

Quantitative PCR (qPCR): The mRNA expression levels of pro-inflammatory genes, such as iNOS and COX-2, are measured by qPCR.

-

Western Blot Analysis: The protein expression levels of key components of the NF-κB pathway (e.g., p-p65, p-IκBα) are determined by Western blotting to elucidate the mechanism of action.

Experimental Workflow

References

- 1. This compound | CAS:100665-44-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. theclinivex.com [theclinivex.com]

- 3. abmole.com [abmole.com]

- 4. This compound | 100665-44-9 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. molnova.com [molnova.com]

- 7. Deacetyl-ganoderic-acid-F - LabNet Biotecnica [labnet.es]

Preliminary In-Vitro Effects of Deacetyl Ganoderic Acid F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyl ganoderic acid F (DeGA F) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. While a significant body of research exists on the various ganoderic acids, the specific bioactivity of DeGA F is a more recent area of investigation.[1] To date, the predominant focus of in-vitro studies has been on its anti-inflammatory properties, particularly in the context of neuroinflammation.[1] This technical guide provides a comprehensive overview of the currently available preliminary in-vitro data on this compound, with a focus on its anti-inflammatory effects and associated signaling pathways. It is important to note that, as of the latest literature review, there is limited to no publicly available data on the direct cytotoxic, apoptotic, or cell cycle-modulating effects of this compound on cancer cell lines. The research on other ganoderic acids, however, suggests that these may be promising areas for future investigation.[2][3][4][5][6]

Data Presentation: Anti-Inflammatory Effects

The primary in-vitro model used to characterize the anti-inflammatory effects of this compound is the lipopolysaccharide (LPS)-stimulated murine microglial cell line, BV-2.[1] DeGA F has demonstrated a notable ability to mitigate the inflammatory response in these cells without inducing cytotoxicity at the tested concentrations.[1]

Cell Viability

This compound was found to be non-toxic to BV-2 microglial cells at concentrations up to 5 µg/mL over a 48-hour period, as determined by the Cell Counting Kit-8 (CCK-8) assay.[1]

Inhibition of Pro-inflammatory Mediators

Pre-treatment with DeGA F has been shown to significantly reduce the production of key pro-inflammatory mediators in LPS-stimulated BV-2 cells.[1]

| Parameter | Cell Line | Treatment | Concentration of DeGA F | Outcome | Reference |

| Nitric Oxide (NO) Production | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL | Inhibition of NO production | [1] |

| 5 µg/mL | Stronger inhibition of NO production | [1] | |||

| iNOS mRNA Expression | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL | Marked decrease to ~3.6-fold | [1] |

| 5 µg/mL | Marked decrease to ~2.1-fold | [1] | |||

| COX-2 mRNA Expression | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL | Decrease to ~2.7-fold | [1] |

| 5 µg/mL | Decrease to ~2.3-fold | [1] | |||

| iNOS Protein Expression | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Inhibition of upregulation | [1] |

| COX-2 Protein Expression | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Inhibition of upregulation | [1] |

Modulation of Cytokine Secretion and Expression

This compound also modulates the expression and secretion of several key inflammatory cytokines in LPS-stimulated BV-2 cells.[1]

| Cytokine | Measurement | Cell Line | Treatment | Concentration of DeGA F | Outcome | Reference |

| TNF-α | Secretion (ELISA) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Attenuated secretion | [1] |

| IL-6 | Secretion (ELISA) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Attenuated secretion | [1] |

| TNF-α | mRNA Expression (qPCR) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Suppressed upregulation | [1] |

| IL-6 | mRNA Expression (qPCR) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Suppressed upregulation | [1] |

| IL-1β | mRNA Expression (qPCR) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Suppressed upregulation | [1] |

| IL-10 | mRNA Expression (qPCR) | BV-2 | LPS (200 ng/mL) | 2.5 µg/mL and 5 µg/mL | Further promoted upregulation | [1] |

Experimental Protocols

Cell Culture and Treatments

-

Cell Line: Murine microglial cell line BV-2.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with this compound (at desired concentrations, e.g., 2.5 and 5 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 24 hours for mediator production, shorter for signaling pathway analysis).[1]

Cell Viability Assay (CCK-8)

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

After cell adherence, treat with varying concentrations of DeGA F for the desired time (e.g., 24 or 48 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.

-

Incubate at 37°C for 15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite is determined using a sodium nitrite standard curve.[1]

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and gene-specific primers (see table below) on a real-time PCR system.

-

Thermal Cycling (Example):

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 3 seconds.

-

Annealing/Extension: 60°C for 40 seconds.

-

-

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2^-ΔΔCt method.[7]

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| iNOS | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |

| COX-2 | CAGACAACATAAACTGCGCCTTT | GCTCGGCTTCCAGTATTGAGGA |

| TNF-α | AAGCCTGTAGCCCACGTCGTA | GGCACCACTAGTTGGTTGTCTTTG |

| IL-6 | CCACTTCACAAGTCGGAGGCTT | CCAGCTTATCTGTTAGGAGA |

| IL-1β | GGCAACTGTTCCTGAACTCAACTG | CCATTGAGGTGGAGAGCTTTCAGC |

| IL-10 | ATAACTGCACCCACTTCCCA | GGGCATCACTTCTACCAGGT |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Primer sequences as reported by Sheng et al., 2019.[1]

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-IKK, p-IκB, p65, iNOS, COX-2, or a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Signaling Pathways and Visualizations

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound in LPS-stimulated BV-2 cells are mediated, at least in part, through the inhibition of the canonical NF-κB signaling pathway.[1] DeGA F has been shown to decrease the phosphorylation of IKK and IκB, which are key upstream kinases in this pathway.[1] This inhibition of IκB phosphorylation prevents its degradation, thereby sequestering the p65 subunit of NF-κB in the cytoplasm and inhibiting its nuclear translocation.[1] The reduced nuclear p65 leads to a downregulation of the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1]

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow for In-Vitro Anti-Inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in a cell-based model.

Caption: Workflow for assessing the anti-inflammatory effects of DeGA F.

References

- 1. This compound Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Deacetyl Ganoderic Acid F: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyl ganoderic acid F (DeGA F) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This fungus has a long history in traditional medicine for treating a variety of ailments, and modern research is beginning to elucidate the pharmacological properties of its constituent compounds.[3] DeGA F, in particular, has demonstrated significant anti-inflammatory and potential anti-cancer activities. This technical guide provides an in-depth overview of the hypothesized mechanism of action of this compound, focusing on its well-documented anti-inflammatory effects. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action Hypothesis: Inhibition of the NF-κB Signaling Pathway

The primary hypothesized mechanism of action for the anti-inflammatory effects of this compound is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the canonical NF-κB pathway is activated.

DeGA F has been shown to intervene at key steps in this pathway:

-

Inhibition of IKK Phosphorylation: DeGA F is hypothesized to inhibit the phosphorylation of the IκB kinase (IKK) complex.[2]

-

Prevention of IκBα Degradation: By inhibiting IKK, DeGA F prevents the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[2]

-

Blockade of p65 Nuclear Translocation: The degradation of IκBα is a prerequisite for the release and nuclear translocation of the p65 subunit of NF-κB. By stabilizing IκBα, DeGA F effectively sequesters p65 in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes in the nucleus.[2]

This inhibition of the NF-κB pathway leads to the downstream suppression of various pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the effects of this compound on key inflammatory markers in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Gene Expression

| Treatment | Concentration (µg/mL) | NO Production Inhibition | iNOS mRNA Levels (fold decrease vs. LPS) | COX-2 mRNA Levels (fold decrease vs. LPS) |

| DeGA F | 2.5 | Significant | ~3.6 | ~2.7 |

| DeGA F | 5 | Significant | ~2.1 | ~2.3 |

| LPS | 200 ng/mL | - | - | - |

Data extracted from a study on LPS-stimulated BV-2 cells.[3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion and Gene Expression

| Treatment | Concentration (µg/mL) | TNF-α Secretion | IL-6 Secretion | TNF-α mRNA Levels | IL-6 mRNA Levels | IL-1β mRNA Levels |

| DeGA F | 2.5 | Attenuated | Attenuated | Suppressed | Suppressed | Suppressed |

| DeGA F | 5 | Attenuated | Attenuated | Suppressed | Suppressed | Suppressed |

| LPS | 200 ng/mL | Increased | Increased | Upregulated | Upregulated | Upregulated |

Data extracted from a study on LPS-stimulated BV-2 cells.[3]

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 2. This compound Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus: Triterpenoids of Ganoderma lucidum and Their Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderma lucidum, a revered mushroom in traditional medicine, harbors a complex arsenal of bioactive compounds, among which triterpenoids stand out for their significant therapeutic promise. These highly oxidized lanostane-type tetracyclic triterpenoids, including a diverse array of ganoderic acids, are the focus of intense scientific scrutiny for their multifaceted pharmacological activities. This technical guide provides a comprehensive overview of the biological roles of Ganoderma lucidum triterpenoids, with a focus on their anti-cancer, anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects. This document synthesizes current quantitative data, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate, offering a critical resource for researchers and professionals in drug discovery and development.

Introduction

For centuries, Ganoderma lucidum (Lingzhi or Reishi) has been a cornerstone of traditional medicine in Asia, valued for its purported health-promoting properties.[1] Modern phytochemical investigations have unveiled a rich diversity of over 400 bioactive constituents within this fungus, with triterpenoids and polysaccharides being the most prominent.[1] Triterpenoids, in particular, are recognized for a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects.[1][2] This guide delves into the core biological functions of these fascinating molecules, providing a technical framework for their continued investigation and potential translation into novel therapeutic agents.

Biosynthesis of Triterpenoids in Ganoderma lucidum

The biosynthesis of triterpenoids in Ganoderma lucidum is a complex process that follows the mevalonate (MVA) pathway.[3] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the precursor isopentenyl pyrophosphate (IPP). IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are then sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene by lanosterol synthase marks a critical branching point, leading to the formation of lanosterol, the fundamental backbone of Ganoderma triterpenoids.[3] Subsequent modifications, including oxidation, reduction, and acylation, catalyzed by a suite of enzymes such as cytochrome P450 monooxygenases, generate the vast diversity of over 300 identified triterpenoids in Ganoderma lucidum.

Pharmacological Activities and Quantitative Data

The diverse structures of Ganoderma lucidum triterpenoids contribute to their wide range of biological activities. The following sections summarize the key pharmacological effects with supporting quantitative data.

Anti-Cancer Activity

Triterpenoids from Ganoderma lucidum have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6]

Table 1: Cytotoxic Activity of Ganoderma lucidum Triterpenoids and Extracts

| Triterpenoid/Extract | Cancer Cell Line | IC50 Value (µg/mL) | Reference |

| Ganoderma lucidum Extract | MDA-MB 231 (Breast Cancer) | 25.38 | [7] |

| Ganoderma lucidum Extract | SW 620 (Colon Cancer) | 47.90 | [7] |

| Ganodermanontriol | MCF-7 (Breast Cancer) | 5.8 µM (at 72h) | [8] |

| Ganodermanontriol | MDA-MB-231 (Breast Cancer) | 9.7 µM | [8] |

| New Triterpene | A549 (Lung Cancer) | 15.38 µM | [9] |

| New Triterpene | HepG2 (Liver Cancer) | 18.61 µM | [9] |

Anti-inflammatory Activity

Ganoderma lucidum triterpenoids exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][11] This is often achieved through the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[11][12]

Table 2: Anti-inflammatory Effects of Ganoderma lucidum Triterpenoids

| Triterpenoid/Extract | Cell Line | Assay | Effect | Reference |

| Ganoderterpene A | BV-2 microglia | NO Production | IC50: 7.15 µM | [12] |

| Compound 10 | N9 microglial cells | NO Production | Potent inhibition | [13] |

| Ganoderic Acid C1 (GAC1) | CD patient colonic biopsies | Cytokine Production | Significant decrease in TNF-α, IFN-γ, and IL-17A | [9] |

Antiviral Activity

Several triterpenoids from Ganoderma lucidum have been shown to possess antiviral activities against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and vesicular stomatitis virus (VSV).[4][14] Mechanisms of action include the inhibition of viral enzymes like reverse transcriptase and protease, as well as blocking viral adsorption and uncoating.[15][16]

Table 3: Antiviral Activity of Ganoderma lucidum Triterpenoids

| Triterpenoid/Substance | Virus | Assay | EC50/IC50 Value | Reference |

| GLhw (water soluble) | HSV-2 | Plaque Reduction | EC50: 580 µg/mL (HEp-2 cells) | [14] |

| GLhw (water soluble) | HSV-2 | Plaque Reduction | EC50: 590 µg/mL (Vero cells) | [14] |

| GLMe-4 (methanol soluble) | VSV (New Jersey strain) | Plaque Reduction | SI > 5.43 | [14] |

| Ganoderic acid β | HIV-1 reverse transcriptase | Enzyme Inhibition | IC50: 20 µM | [5] |

| Lucidumol B | HIV-1 reverse transcriptase | Enzyme Inhibition | IC50: 50 µM | [5] |

| Ganodermanondiol | HIV-1 reverse transcriptase | Enzyme Inhibition | IC50: 90 µM | [5] |

| Ganodermanontriol | HIV-1 reverse transcriptase | Enzyme Inhibition | IC50: 70 µM | [5] |

| Ganolucidic acid A | HIV-1 reverse transcriptase | Enzyme Inhibition | IC50: 70 µM | [5] |

Hepatoprotective Activity

Triterpenoids from Ganoderma lucidum have demonstrated significant hepatoprotective effects against various liver injuries.[15][17] They can reduce levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) and mitigate oxidative stress.[15]

Table 4: Hepatoprotective Effects of Ganoderma lucidum Triterpenoids (GTs)

| Treatment | Model | Parameter | % Reduction | Reference |

| GTs (50 µg/ml) | t-BHP-induced HepG2 cells | ALT | 11.44 | [15] |

| GTs (100 µg/ml) | t-BHP-induced HepG2 cells | ALT | 33.41 | [15] |

| GTs (200 µg/ml) | t-BHP-induced HepG2 cells | ALT | 51.24 | [15] |

| GTs (50 µg/ml) | t-BHP-induced HepG2 cells | AST | 10.05 | [15] |

| GTs (100 µg/ml) | t-BHP-induced HepG2 cells | AST | 15.63 | [15] |

| GTs (200 µg/ml) | t-BHP-induced HepG2 cells | AST | 33.64 | [15] |

Immunomodulatory Activity

Ganoderma lucidum triterpenoids can modulate the immune system by enhancing the proliferation and activity of various immune cells, including T and B lymphocytes, and by influencing cytokine production.[3][7]

Table 5: Immunomodulatory Effects of Ganoderma lucidum Triterpenoids

| Triterpenoid/Fraction | Cell Type | Effect | Reference |

| Gt-TRE | Primary CD4+ T cells | Suppressed IL-4 and IL-5 secretion | [7] |

| Gt-TRE | EL-4 T cells | No effect on IL-2 and IFN-γ secretion | [7] |

| Ganoderma lucidum capsules | Football players | Decreased CD4+/CD8+ ratio in LHTL group | [18] |

| Total triterpenes | Mouse splenic lymphocytes | No effect on cell viability (non-toxic) | [2] |

Key Signaling Pathways Modulated by Ganoderma lucidum Triterpenoids

The diverse biological activities of Ganoderma lucidum triterpenoids are underpinned by their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. Ganoderma lucidum triterpenoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[9][12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases through a phosphorylation cascade leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of various genes. Ganoderma lucidum triterpenoids have been found to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting MAPK signaling.[3][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of Ganoderma lucidum triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare stock solutions of the triterpenoid in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%. Add the treatment solutions to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[11][19]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Anti-inflammatory Assessment: Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation. The Griess assay is commonly used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well. Incubate for 24 hours. Pre-treat the cells with various concentrations of the triterpenoid for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Assay Procedure: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Western Blot Analysis for NF-κB and MAPK Pathways

Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the activation states of signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with Ganoderma lucidum triterpenoids and/or a stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

The triterpenoids isolated from Ganoderma lucidum represent a vast and promising source of bioactive molecules with significant potential for the development of new therapeutic agents. Their diverse pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, hepatoprotective, and immunomodulatory effects, are well-documented and supported by a growing body of quantitative data. The modulation of key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for these effects. This technical guide offers a foundational resource for researchers and drug development professionals, providing a consolidated overview of the biological roles of these compounds, standardized experimental protocols for their evaluation, and a visual representation of their molecular targets. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of Ganoderma lucidum triterpenoids and to pave the way for their integration into modern medicine.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Ganoderma lucidum total triterpenes prevent radiation-induced DNA damage and apoptosis in splenic lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory Effects of Ganoderma lucidum Bioactive Compounds on Gut–Brain and Gut–Liver Axis Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Fungi with Antiviral Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Triterpenoids and Polysaccharide Fractions of Ganoderma tsugae Exert Different Effects on Antiallergic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral activities of various water and methanol soluble substances isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral effects of two Ganoderma lucidum triterpenoids against enterovirus 71 infection (Journal Article) | OSTI.GOV [osti.gov]

- 16. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Effect of Ganoderma lucidum capsules on T lymphocyte subsets in football players on "living high-training low" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

Deacetyl Ganoderic Acid F (CAS: 100665-44-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl ganoderic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is a compound of growing interest within the scientific community. Identified by the CAS number 100665-44-9, this natural product has demonstrated significant biological activities, most notably potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, established biological activities with a focus on its anti-inflammatory mechanism, and detailed experimental protocols. The information is presented to support further research and development of this promising therapeutic agent. While many ganoderic acids exhibit a broad spectrum of pharmacological activities including anticancer and immunomodulatory effects, the current body of research on this compound is primarily centered on its anti-inflammatory potential.

Physicochemical Properties

This compound is a complex organic molecule with a molecular formula of C30H40O8 and a molecular weight of 528.63 g/mol .[][2][3][4][5][6][7][8] It is structurally characterized as a 7-anostane triterpenoid.[9] The compound typically appears as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[10]

| Property | Value | Reference(s) |

| CAS Number | 100665-44-9 | [3][4][5][6] |

| Molecular Formula | C30H40O8 | [2][3][4][10] |

| Molecular Weight | 528.63 g/mol | [][2][3][4][10] |

| Appearance | Powder | [][10] |

| Purity | >98% | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [10][11] |

| Storage | Store at -20°C | [2][3] |

Biological Activities and Mechanism of Action

The primary and most well-documented biological activity of this compound is its anti-inflammatory effect, particularly in the context of neuroinflammation.[12] Research has shown that it can effectively mitigate inflammatory responses in both in vitro and in vivo models.[12] While some sources suggest potential antitumor, immunomodulatory, and antiviral properties for this compound, concrete experimental evidence and quantitative data for these activities are currently limited in the available scientific literature.[] One study indicated potential α-glucosidase inhibitory activity as part of a broader screening of compounds from Ganoderma lucidum, however, specific quantitative data for this compound was not provided.[13]

Anti-inflammatory and Anti-Neuroinflammatory Activity

This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in murine microglial BV-2 cells, a key in vitro model for neuroinflammation.[12] This inhibition is characterized by a dose-dependent reduction in the production of nitric oxide (NO), a key inflammatory mediator.[12] Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory cascade.[12]

The anti-inflammatory effects of this compound extend to the modulation of cytokine expression. It has been observed to decrease the secretion and mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12] Interestingly, it also appears to enhance the expression of the anti-inflammatory cytokine interleukin-10 (IL-10).[12]

In vivo studies using zebrafish embryos and a mouse model of LPS-induced inflammation have corroborated these findings, demonstrating a reduction in NO production and serum levels of pro-inflammatory cytokines.[12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] This is a critical pathway that regulates the expression of numerous genes involved in inflammation. This compound has been shown to decrease the phosphorylation of IKK and IκB, key upstream regulators of NF-κB.[12] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcription of pro-inflammatory genes.[12]

Quantitative Data

The following tables summarize the key quantitative data from studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on NO Production and iNOS/COX-2 Expression in LPS-Stimulated BV-2 Cells [12]

| Treatment | NO Production (% of LPS control) | iNOS mRNA (fold change vs. control) | COX-2 mRNA (fold change vs. control) |

| Control | - | 1.0 | 1.0 |

| LPS (200 ng/mL) | 100% | ~8.2 | ~3.2 |

| LPS + Deacetyl GA F (2.5 µg/mL) | Significantly reduced | ~3.6 | ~2.7 |

| LPS + Deacetyl GA F (5 µg/mL) | Significantly reduced | ~2.1 | ~2.3 |

Table 2: Effect of this compound on Cytokine Secretion and mRNA Expression in LPS-Stimulated BV-2 Cells [12]

| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | TNF-α mRNA (fold change vs. control) | IL-6 mRNA (fold change vs. control) | IL-1β mRNA (fold change vs. control) | IL-10 mRNA (fold change vs. control) |

| Control | Baseline | Baseline | 1.0 | 1.0 | 1.0 | 1.0 |

| LPS (200 ng/mL) | Increased | Increased | Upregulated | Upregulated | Upregulated | Increased |

| LPS + Deacetyl GA F (2.5 µg/mL) | Attenuated | Attenuated | Suppressed | Suppressed | Suppressed | Further promoted |

| LPS + Deacetyl GA F (5 µg/mL) | Attenuated | Attenuated | Suppressed | Suppressed | Suppressed | Further promoted |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching desired confluency, cells are pre-treated with varying concentrations of this compound (e.g., 2.5 and 5 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (CCK-8)

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

-

After cell attachment, treat the cells as described in section 4.1.

-

Following the treatment period, add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Nitrite Production Assay (Griess Test)

-

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

-

RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

Principle: To quantify the mRNA expression levels of target genes.

-

Procedure:

-

RNA Extraction: Lyse the treated cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH), and qPCR master mix.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

-

Protein Extraction and Western Blot Analysis

-

Principle: To detect and quantify the expression of specific proteins.

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein samples (equal amounts) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKK, p-IκB, p65, iNOS, COX-2, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects.

Conclusion and Future Directions

This compound (CAS: 100665-44-9) is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway. The available data provides a strong foundation for its potential development as a therapeutic agent for inflammatory conditions, particularly those affecting the central nervous system.

However, to fully realize its therapeutic potential, further research is warranted in several key areas. A comprehensive investigation into its other potential biological activities, including anticancer, antiviral, and immunomodulatory effects, is crucial. Elucidating the full spectrum of its molecular targets and signaling pathways will provide a more complete understanding of its pharmacological profile. Furthermore, preclinical studies focusing on its pharmacokinetics, pharmacodynamics, and safety are necessary to pave the way for potential clinical applications. The development of optimized extraction and purification protocols will also be essential for ensuring a consistent and high-quality supply of this compound for research and potential commercialization.

References

- 2. abmole.com [abmole.com]

- 3. molnova.com [molnova.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.glpbio.com [file.glpbio.com]

- 9. This compound | CAS#:100665-44-9 | Chemsrc [chemsrc.com]

- 10. theclinivex.com [theclinivex.com]

- 11. Ganoderic acid F | CAS:98665-15-7 | Manufacturer ChemFaces [chemfaces.com]

- 12. This compound Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CAS:100665-44-9 | Manufacturer ChemFaces [chemfaces.com]

Deacetyl Ganoderic Acid F: A Technical Guide on its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on the anti-inflammatory properties of Deacetyl ganoderic acid F (DeGA F), a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes key findings, presents quantitative data from in vitro and in vivo studies, details experimental methodologies, and visualizes the underlying molecular mechanisms of action.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3] Research has shown its ability to reduce the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3][4] These effects have been observed in both cellular models of neuroinflammation and in animal models, highlighting its therapeutic potential for inflammation-associated diseases, particularly neurodegenerative conditions.[1][2][3] The primary mechanism of action involves the decreased phosphorylation of IKK and IκB, leading to the reduced nuclear translocation of the p65 subunit of NF-κB.[1][2]

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the key quantitative findings from studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV-2 Microglial Cells

| Parameter | Concentration of DeGA F | Result | Reference |

| Cell Viability | Up to 5 µg/mL for 24h | No significant cytotoxicity | [3] |

| Nitric Oxide (NO) Production | 2.5 µg/mL and 5 µg/mL | Significant inhibition of LPS-induced NO production | [1][3] |

| iNOS mRNA Expression | 2.5 µg/mL and 5 µg/mL | Significant suppression of LPS-induced iNOS mRNA levels | [3] |

| iNOS Protein Expression | 2.5 µg/mL and 5 µg/mL | Significant suppression of LPS-induced iNOS protein levels | [1][3] |

| TNF-α Secretion | 2.5 µg/mL and 5 µg/mL | Significant reduction of LPS-induced TNF-α secretion | [3] |

| IL-6 Secretion | 2.5 µg/mL and 5 µg/mL | Significant reduction of LPS-induced IL-6 secretion | [3] |

| TNF-α mRNA Expression | 2.5 µg/mL and 5 µg/mL | Significant inhibition of LPS-induced TNF-α mRNA expression | [3][4] |

| IL-6 mRNA Expression | 2.5 µg/mL and 5 µg/mL | Significant inhibition of LPS-induced IL-6 mRNA expression | [3][4] |

| IL-1β mRNA Expression | 2.5 µg/mL and 5 µg/mL | Significant inhibition of LPS-induced IL-1β mRNA expression | [3][4] |

Table 2: In Vivo Effects of this compound

| Animal Model | Treatment | Parameter Measured | Outcome | Reference |

| Zebrafish Embryos | DeGA F treatment | NO production | Effective inhibition of LPS-induced NO production | [1][2][3] |

| LPS-stimulated Mice | DeGA F treatment | Serum TNF-α levels | Suppressed serum levels of TNF-α | [1][2][3] |

| LPS-stimulated Mice | DeGA F treatment | Serum IL-6 levels | Suppressed serum levels of IL-6 | [1][2][3] |

| LPS-stimulated Mice | DeGA F treatment | Microglia and astrocyte activation in the brain | Reduced inflammatory response | [1][2][3] |

| LPS-stimulated Mice | DeGA F treatment | NF-κB activation in the brain | Suppressed LPS-induced NF-κB activation | [1][2][3] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assays in BV-2 Microglial Cells

-

Cell Culture: Murine BV-2 microglial cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (CCK-8): To assess the cytotoxicity of DeGA F, BV-2 cells were seeded in 96-well plates. After adherence, cells were pretreated with various concentrations of DeGA F for 1 hour, followed by stimulation with lipopolysaccharide (LPS; typically 200 ng/mL) for 24 hours. Cell viability was then determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

-

Nitric Oxide (NO) Production Assay (Griess Reagent): BV-2 cells were seeded in 96-well plates and pretreated with DeGA F for 1 hour before LPS stimulation for 24 hours. The concentration of nitrite in the cell culture supernatant, an indicator of NO production, was measured using the Griess reagent.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis: BV-2 cells were treated with DeGA F and/or LPS. Total RNA was extracted from the cells using a suitable reagent (e.g., TRIzol). cDNA was synthesized from the RNA, and qPCR was performed using specific primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

-

Western Blot Analysis for Protein Expression: Following treatment with DeGA F and/or LPS, BV-2 cells were lysed to extract total protein. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated IKK, phosphorylated IκB, p65, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion: The levels of secreted TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits, following the manufacturer's protocols.

In Vivo Anti-Inflammatory Assays

-

Zebrafish Model: Zebrafish embryos were used to assess the in vivo anti-inflammatory effects of DeGA F. Embryos were treated with DeGA F and then stimulated with LPS. NO production was subsequently measured as an indicator of the inflammatory response.

-

Mouse Model of LPS-Induced Inflammation: Male C57BL/6 mice were used. The mice were administered DeGA F prior to an intraperitoneal injection of LPS. Blood samples were collected to measure serum levels of TNF-α and IL-6 using ELISA. Brain tissues were also collected to assess microglia and astrocyte activation and NF-κB activation through immunohistochemistry and Western blot analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

Deacetyl Ganoderic Acid F: A Spectroscopic Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols necessary for the identification and characterization of Deacetyl ganoderic acid F, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 35.8 | 1.25 (m), 2.05 (m) |

| 2 | 35.9 | 2.50 (m), 2.65 (m) |

| 3 | 215.3 | - |

| 4 | 47.3 | - |

| 5 | 50.8 | 1.55 (m) |

| 6 | 35.4 | 2.45 (m), 2.70 (m) |

| 7 | 202.1 | - |

| 8 | 145.9 | - |

| 9 | 142.9 | - |

| 10 | 38.9 | - |

| 11 | 208.7 | - |

| 12 | 78.9 | 4.95 (s) |

| 13 | 58.7 | - |

| 14 | 49.8 | - |

| 15 | 212.5 | - |

| 16 | 38.7 | 2.90 (d, 17.0), 3.25 (d, 17.0) |

| 17 | 50.1 | 2.20 (m) |

| 18 | 18.9 | 0.65 (s) |

| 19 | 22.1 | 1.38 (s) |

| 20 | 45.1 | 2.80 (m) |

| 21 | 18.2 | 1.15 (d, 7.0) |

| 22 | 34.5 | 2.95 (m) |

| 23 | 213.1 | - |

| 24 | 48.5 | 2.75 (m) |

| 25 | 30.5 | 2.25 (m) |

| 26 | 179.8 | - |

| 27 | 17.8 | 1.05 (d, 7.0) |

| 28 | 27.8 | 1.20 (s) |

| 29 | 24.5 | 1.22 (s) |

| 30 | 21.5 | 1.45 (s) |

Data compiled from the original structure elucidation literature.

Table 2: Mass Spectrometry, IR, and UV Spectroscopic Data for this compound

| Spectroscopic Method | Key Data |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₃₀H₄₀O₈ Calculated Mass: 528.2723 [M-H]⁻ Ion: 527.3 |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3450 (O-H), 1740, 1715, 1690 (C=O), 1650 (C=C) |

| Ultraviolet (UV) Spectroscopy (MeOH, nm) | λmax 252 |

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of ganoderic acids from Ganoderma lucidum.

Isolation of this compound

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction, typically rich in triterpenoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC (C18 column) with a mobile phase of methanol and water to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in negative ion mode on a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

-

Ultraviolet Spectroscopy: The UV-Vis spectrum is recorded on a UV-Vis spectrophotometer using methanol as the solvent.

Visualizations

Experimental Workflow for Identification

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram depicts the simplified mechanism of this inhibition.

This guide provides the fundamental spectroscopic data and procedural outlines for the confident identification of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and further biological studies.

Deacetyl Ganoderic Acid F: A Technical Guide to its Therapeutic Potential in Neuroinflammation via NF-κB Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyl ganoderic acid F (DeGA F) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document provides a technical overview of the current understanding of DeGA F's therapeutic potential, with a primary focus on its well-documented role in the inhibition of the NF-κB signaling pathway, a key mediator of neuroinflammation. While other potential targets for ganoderic acids have been suggested, the most robust evidence for DeGA F points towards its anti-inflammatory properties. This guide will delve into the mechanism of action, present available data, and outline the experimental protocols used to elucidate these effects.

Core Therapeutic Target: The NF-κB Signaling Pathway in Neuroinflammation

The primary therapeutic target of this compound, as established by current research, is the canonical NF-κB signaling pathway, particularly in the context of lipopolysaccharide (LPS)-induced neuroinflammation. DeGA F has been shown to effectively suppress the activation of this pathway in microglial cells, which are the resident immune cells of the central nervous system.[1]

The mechanism of action involves the inhibition of key upstream signaling events that lead to the activation of NF-κB. Specifically, DeGA F has been demonstrated to decrease the phosphorylation of IκB kinase (IKK) and the inhibitor of κB (IκBα).[1] This prevents the subsequent ubiquitination and proteasomal degradation of IκBα, which would otherwise unmask the nuclear localization signal of the p65 subunit of NF-κB. Consequently, the nuclear translocation of p65 is inhibited, preventing the transcription of pro-inflammatory genes.[1]

The downstream effects of this pathway inhibition are a significant reduction in the production of inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1]

Quantitative Data

| Compound | Cell Line | Parameter Measured | Effective Concentration(s) | Reference |

| This compound | BV-2 (murine microglia) | Inhibition of LPS-induced NO production | 2.5 and 5 µg/mL | [1] |

| This compound | BV-2 (murine microglia) | Inhibition of LPS-induced iNOS and COX-2 mRNA and protein expression | 2.5 and 5 µg/mL | [1] |

| This compound | BV-2 (murine microglia) | Inhibition of LPS-induced TNF-α and IL-6 secretion | 2.5 and 5 µg/mL | [1] |

| This compound | BV-2 (murine microglia) | Inhibition of LPS-induced IKK and IκBα phosphorylation | 2.5 and 5 µg/mL | [1] |

| This compound | BV-2 (murine microglia) | Inhibition of LPS-induced p65 nuclear translocation | 2.5 and 5 µg/mL | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: DeGA F inhibits the LPS-induced NF-κB signaling pathway.

Caption: Workflow for evaluating DeGA F's anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed BV-2 cells in appropriate culture plates.

-

Allow cells to adhere and grow to the desired confluence.

-

Pre-treat cells with this compound (2.5 or 5 µg/mL) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (typically 100-200 ng/mL) for a specified duration (e.g., 3 hours for signaling pathway analysis, 24 hours for cytokine and gene expression analysis).

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To determine the protein expression levels of total and phosphorylated IKK, IκBα, and p65.

-

Methodology:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-IKKα/β (Ser176/180)

-

Rabbit anti-IKKα

-

Rabbit anti-IKKβ

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-p65

-

Rabbit anti-β-actin or anti-GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Objective: To quantify the secretion of TNF-α and IL-6 in the cell culture supernatant.

-

Methodology:

-

Sample Collection: After the 24-hour LPS stimulation period, collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotin-conjugated detection antibody.

-

Adding streptavidin-HRP.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

-

Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression

-

Objective: To measure the mRNA expression levels of iNOS and COX-2.

-

Methodology:

-

RNA Extraction: After treatment, extract total RNA from the BV-2 cells using a suitable RNA isolation reagent (e.g., TRIzol).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

-

Immunofluorescence for p65 Nuclear Translocation

-

Objective: To visualize the subcellular localization of the p65 subunit of NF-κB.

-

Methodology:

-

Cell Seeding: Seed BV-2 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells with DeGA F and LPS as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with a primary antibody against p65 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst stain.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Other Potential Therapeutic Targets: Avenues for Future Research

While the anti-neuroinflammatory effects of this compound via the NF-κB pathway are the most extensively studied, preliminary research on related ganoderic acids suggests other potential therapeutic targets that warrant further investigation for DeGA F. These include:

-

α-Glucosidase: Some triterpenoids from Ganoderma lucidum have been shown to possess α-glucosidase inhibitory activity, suggesting a potential role in the management of type 2 diabetes.

-

Murine Double Minute 2 (MDM2): Virtual screening studies have predicted a potential binding affinity of ganoderic acid F to MDM2, an E3 ubiquitin ligase that is a key negative regulator of the p53 tumor suppressor. This suggests a possible role in cancer therapy.

In-depth studies with detailed experimental validation are required to confirm these potential therapeutic targets for this compound.

Conclusion